molecular formula C22H18Cl2N4OS B2564976 7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1226446-81-6

7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2564976
CAS No.: 1226446-81-6
M. Wt: 457.37
InChI Key: ZGTPCKZONYPRMC-UHFFFAOYSA-N
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Description

“7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thieno[3,2-d]pyrimidine core.

    Reduction: Reduction reactions may be less common but could occur under specific conditions.

    Substitution: Various substitution reactions can occur, especially involving the chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reference compound in analytical studies.

Biology

Biologically, thienopyrimidines are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, compounds like this one may be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Other compounds in this class may include different substituents on the thieno[3,2-d]pyrimidine core.

    Chlorophenyl Piperazines: Compounds with similar piperazine and chlorophenyl groups.

Uniqueness

The uniqueness of “7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” lies in its specific combination of functional groups and the resulting biological activity. Comparing its properties with similar compounds can help identify its potential advantages and applications.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4OS/c23-15-7-5-14(6-8-15)16-13-30-20-19(16)25-22(26-21(20)29)28-11-9-27(10-12-28)18-4-2-1-3-17(18)24/h1-8,13H,9-12H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTPCKZONYPRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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